Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 5-methyl-1H-pyrazole-3-carboxylate involves condensation reactions, where ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine are reacted in a one-pot procedure, often using ethanol as the solvent. The structure of the synthesized compound is confirmed through techniques like elemental analysis, Fourier transform infrared (IR) spectroscopy, thermogravimetric analysis, UV-visible spectroscopy, and single-crystal X-ray diffraction studies (Viveka et al., 2016).
Molecular Structure Analysis
The molecular geometry and electronic properties have been elucidated using density functional theory (DFT) calculations. Ethyl 5-methyl-1H-pyrazole-3-carboxylate crystallizes in the monoclinic system, with specific space group and unit cell parameters detailed in the studies. The molecular structure is further analyzed for its intermolecular interactions, such as C-H···O and C-H···π interactions, which contribute to the stabilization of the crystal structure (Viveka et al., 2016).
Scientific Research Applications
Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates serve as precursors in Sonogashira-type cross-coupling reactions for synthesizing condensed pyrazoles, including pyrano[4,3-c]pyrazoles (Arbačiauskienė et al., 2011).
Applications in Pharmaceuticals and Nutraceuticals : A method for synthesizing ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates has been developed, providing potential applications in pharmaceuticals and nutraceuticals due to high regioselectivity (Wen et al., 2005).
Novel Pyrazole Esters : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a novel pyrazole ester, has been synthesized with potential pharmaceutical applications. Its structure and properties were analyzed through spectroscopic and single-crystal X-ray structural analysis (Viveka et al., 2016).
Fungicidal and Plant Growth Regulation Activities : Ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate exhibits fungicidal and plant growth regulation activities (Minga, 2005).
Antioxidant Properties : Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate shows promising antioxidant properties. This novel pyrazole derivative can be synthesized using the 3+2 annulation method (Naveen et al., 2021).
Synthesis of Darolutamide Intermediate : A safe, metal-free process for preparing ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for the synthesis of darolutamide, has been developed using ethyl glycinate hydrochloride (Szilágyi et al., 2022).
Corrosion Inhibition : Pyrazole derivatives, including Ethyl 5-methyl-1H-pyrazole-3-carboxylate, have been found effective in reducing steel corrosion in hydrochloric acid, demonstrating maximum inhibition efficiency at certain concentrations (Herrag et al., 2007).
Safety And Hazards
Ethyl 5-methyl-1H-pyrazole-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .
Future Directions
Pyrazoles, including Ethyl 5-methyl-1H-pyrazole-3-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, the design and synthesis of new pyrazole compounds have important research value .
properties
IUPAC Name |
ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5(2)8-9-6/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTXQJAHRCGJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193259 | |
Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
4027-57-0 | |
Record name | 5-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4027-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004027570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4027-57-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62433 | |
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Record name | 4027-57-0 | |
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Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.548 | |
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Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55U2A7EN9X | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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